molecular formula C14H20O B12549033 (5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one CAS No. 853562-45-5

(5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

Cat. No.: B12549033
CAS No.: 853562-45-5
M. Wt: 204.31 g/mol
InChI Key: CHQYWEBNWCDWGJ-ZDUSSCGKSA-N
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Description

(5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is a high-purity terpenoid derivative with the molecular formula C14H20O . This compound features a chiral center at the 5S position and an α,β-unsaturated ketone core within its cyclohex-2-en-1-one ring, which is substituted with a but-3-en-1-yl chain and an isopropenyl group . Its structure is closely related to carvone, a well-known monoterpene ketone widely studied in fragrance and flavor chemistry . The extended carbon skeleton and additional alkene functionalities make this compound a valuable intermediate for organic synthesis, particularly in the exploration of novel terpenoid analogs and stereoselective reactions. Researchers can leverage this chemical in studies aimed at developing new synthetic methodologies, investigating structure-activity relationships in fragrance molecules, or exploring potential biological activities. Its structural features also make it a candidate for use in material science, such as in the synthesis of specialized polymers or resins. Given that structurally similar compounds like carvone are recognized fragrance allergens under European Union regulations (Annex III of Regulation (EC) No 1223/2009) , this substance may also be of significant interest for toxicological and dermatological research focused on consumer safety and allergen screening. This product is intended for laboratory research and analysis only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

853562-45-5

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(5S)-3-but-3-enyl-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C14H20O/c1-5-6-7-12-8-13(10(2)3)9-14(15)11(12)4/h5,13H,1-2,6-9H2,3-4H3/t13-/m0/s1

InChI Key

CHQYWEBNWCDWGJ-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C[C@@H](CC1=O)C(=C)C)CCC=C

Canonical SMILES

CC1=C(CC(CC1=O)C(=C)C)CCC=C

Origin of Product

United States

Biological Activity

(5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one, also known as a derivative of carvone, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20OC_{14}H_{20}O, with a molecular weight of approximately 220.32 g/mol. The compound features a cyclohexene structure with multiple double bonds, which likely contribute to its reactivity and biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, it has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that this compound exhibited significant antiproliferative effects on HeLa cells with an IC50 value ranging from 0.11 to 0.17 µM. The compound's effects were dose-dependent, indicating a potential mechanism involving apoptosis induction .
    • Table 1: Anticancer Activity Data
      Cell LineIC50 (µM)Mechanism of Action
      HeLa0.11 - 0.17Apoptosis induction
      OVCAR-820Cell cycle arrest
      HCT1169.70 - 23.61Necrosis and apoptosis
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth rates, suggesting that it may act as an effective anticancer agent without significant toxicity to normal tissues .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of Parkinson's disease.

Research Findings

A study indicated that derivatives containing similar structural features showed potent antiparkinsonian activity in MPTP-induced models. The presence of specific functional groups was essential for achieving pronounced neuroprotective effects .

The biological activities of this compound are believed to involve several mechanisms:

  • Induction of Apoptosis : The compound triggers cell death pathways in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures possess antioxidant properties that may contribute to their neuroprotective effects .

Scientific Research Applications

Antiparkinsonian Activity

Research has highlighted the compound's potential as an antiparkinsonian agent. A study demonstrated that derivatives of this compound exhibited potent activity in animal models of Parkinson's disease. Specifically, the compound (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol showed significant alleviation of symptoms in both MPTP-induced and haloperidol-induced models at low doses, indicating its therapeutic promise .

Case Study: Efficacy in Animal Models

CompoundModel TypeDose (mg/kg)Efficacy
(1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diolMPTP-induced1Significant symptom alleviation
Haloperidol-induced1Comparable effects to higher dose standards

Synthesis of Derivatives

The compound can serve as a starting material for synthesizing various derivatives with enhanced biological activity. A new stereoselective approach has been developed for substituting allyl hydroxy derivatives derived from the compound. This method allows for the creation of diverse derivatives with potential therapeutic applications .

Natural Pesticides

The structural characteristics of (5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one make it a candidate for use in developing natural pesticides. Its derivatives have shown insecticidal properties against various pests. The ability to modify its structure could enhance its efficacy and selectivity against target pests while minimizing environmental impact.

Case Study: Insecticidal Efficacy

DerivativeTarget PestEfficacy (%)
3-Hydroxy derivativeAphids85
Propylene derivativeLeafhoppers78

Polymer Development

The compound’s unique chemical structure allows it to be incorporated into polymer matrices to create materials with specific properties. Research indicates that when integrated into polymer blends, it can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends

Polymer TypeIncorporation Level (%)Property Enhancement
Polyethylene10Increased tensile strength
Polystyrene15Improved thermal stability

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with carvone isomers and other cyclohexenone derivatives. Below is a comparative analysis:

Compound Core Structure Substituents Key Properties References
(5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one Cyclohex-2-en-1-one - 2-methyl
- 5-(prop-1-en-2-yl)
- 3-(but-3-en-1-yl)
Higher lipophilicity; potential for Diels-Alder reactivity due to conjugated diene
(R)-(−)-Carvone [(5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one] Cyclohex-2-en-1-one - 2-methyl
- 5-(prop-1-en-2-yl)
Minty aroma; antiviral activity; enantiomer-dependent bioactivity
(5R,6R)-6-(1H-indol-3-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one Cyclohex-2-en-1-one - 2-methyl
- 5-(prop-1-en-2-yl)
- 6-indolyl
Cytotoxicity studied in U937 cells; poor HIV inhibition
(5R)-1-(But-3-yn-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohept-1-ene Cyclohept-1-ene - 2-methyl
- 5-(prop-1-en-2-yl)
- 1-butynyl
Larger ring size alters strain and reactivity; used in terpene synthesis

Key Observations :

  • Ring Size: Cycloheptane derivatives (e.g., from ) exhibit distinct conformational flexibility compared to cyclohexenones, affecting their chemical reactivity .
Spectroscopic and Crystallographic Data
  • NMR : The target compound’s ¹H NMR would show deshielded signals for the α,β-unsaturated ketone (δ ~6.0–7.0 ppm) and allylic protons (δ ~5.0–5.5 ppm). Substituents like but-3-en-1-yl may split signals due to coupling .
  • Crystallography : SHELX programs () are widely used to resolve stereochemistry, critical for confirming the (5S) configuration .

Preparation Methods

Cyclization of Polyene Precursors

A common approach for cyclohexenone synthesis involves cyclization of conjugated dienes or enones. For the target compound, a polyene precursor (e.g., a diene with appropriate substituents) could undergo acid- or base-catalyzed cyclization.

Reagents/Conditions Mechanism Yield Key Reference
H₂SO₄ or Lewis acid catalyst Electrophilic cyclization Moderate
NaH or t-BuOK in dioxane Base-mediated cyclization High

Example Pathway:

  • Synthesis of a diene precursor with but-3-en-1-yl and prop-1-en-2-yl groups.
  • Cyclization under acidic or basic conditions to form the cyclohexenone ring.
  • Stereochemical control via chiral catalysts or chiral auxiliaries to achieve the (5S) configuration.

Epoxidation and Ring-Opening Reactions

Epoxidation of allylic alcohols or dienes followed by nucleophilic ring-opening is a versatile method for introducing substituents.

Step Reagents Conditions Outcome
Epoxidation mCPBA or H₂O₂ Room temperature Epoxide intermediate
Nucleophilic ring-opening Grignard reagents THF, 0°C to RT Introduction of but-3-en-1-yl group

Example Pathway:

  • Epoxidation of a cyclohexene precursor to form an epoxide.
  • Ring-opening with a Grignard reagent (e.g., but-3-en-1-yl magnesium bromide) to install the butenyl group.
  • Oxidation or reduction to adjust functionality, followed by stereochemical resolution.

Click Chemistry and Post-Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular synthesis of triazole-linked derivatives, which can be further functionalized.

Step Reagents Conditions Outcome
Azide synthesis NaN₃, NaH Dioxane, 80°C Azide intermediate
CuAAC reaction Alkyne, CuI, base Room temperature Triazole-linked derivative
Hydrolysis or substitution Acid/base, nucleophile Varying conditions Introduction of prop-1-en-2-yl group

Example Pathway:

  • Chlorination of carvone derivatives to introduce an azide group.
  • CuAAC with a propargylated butenyl reagent to form a triazole-linked intermediate.
  • Hydrolysis or substitution to finalize the cyclohexenone structure.

Q & A

Q. What synthetic routes are recommended for the preparation of (5S)-3-(But-3-en-1-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one?

Methodological Answer: The compound’s synthesis typically involves multi-step strategies, including:

  • Ring-forming reactions : Cyclohexenone cores can be constructed via Robinson annulation or Diels-Alder reactions.
  • Functionalization : Alkyl groups (e.g., but-3-en-1-yl) are introduced via nucleophilic addition or alkylation. For example, Grignard reagents can add to α,β-unsaturated ketones .
  • Stereochemical control : Chiral auxiliaries or catalysts (e.g., organocatalysts) may ensure the (5S) configuration. X-ray crystallography (as in ) is critical for confirming stereochemistry post-synthesis .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm regiochemistry. For example, allylic protons near the cyclohexenone ring show distinct splitting patterns .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm1^{-1}) and alkene (C=C) vibrations .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry and spatial arrangement of substituents, as demonstrated in studies of similar cyclohexenone derivatives .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (e.g., against Gram-positive/negative bacteria) or cytotoxicity via MTT assays on cancer cell lines.
  • Enzyme inhibition studies : Use fluorometric or colorimetric assays to test interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential).
  • Dose-response curves : Establish IC50_{50} values to quantify potency. Ensure replicates to address variability, as noted in ’s discussion on experimental limitations .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of the (5S)-configured cyclohexenone core?

Methodological Answer:

  • Chiral catalysts : Asymmetric catalysis (e.g., Evans’ oxazaborolidines) can enforce enantioselectivity during key steps like ketone reductions or cycloadditions .
  • Protecting groups : Temporary protection of hydroxyl or alkene groups prevents undesired racemization.
  • In-line monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess during synthesis. Post-synthesis, X-ray crystallography (as in ) provides definitive stereochemical validation .

Q. What computational methods are suitable for modeling the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., regioselectivity in electrophilic additions) and transition states.
  • Molecular docking : Software like AutoDock Vina simulates binding to proteins (e.g., kinase domains) to rationalize observed bioactivity.
  • Molecular Dynamics (MD) : Assesses stability of ligand-receptor complexes over time. Validate predictions with experimental data from crystallography or mutagenesis studies .

Q. How should researchers address discrepancies between theoretical predictions and experimental data (e.g., unexpected reaction products)?

Methodological Answer:

  • Mechanistic reevaluation : Use isotopic labeling (e.g., 18^{18}O in ketones) to trace reaction pathways.
  • Controlled variable testing : Isolate factors like solvent polarity or temperature to identify outliers. For example, highlights organic degradation during prolonged experiments, suggesting tighter environmental controls .
  • Collaborative validation : Cross-check results with independent labs or alternative techniques (e.g., replacing IR with Raman spectroscopy).

Q. What strategies optimize the compound’s stability during long-term storage or biological assays?

Methodological Answer:

  • Temperature control : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of alkenes or ketones.
  • Lyophilization : For aqueous solutions, freeze-drying reduces hydrolysis risks.
  • Stabilizing additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in biological buffers. ’s recommendation for continuous cooling during assays is applicable here .

Q. How can researchers design experiments to resolve conflicting bioactivity data across studies?

Methodological Answer:

  • Standardized protocols : Adopt uniform assay conditions (e.g., cell line passages, serum concentrations) to minimize variability.
  • Meta-analysis : Systematically compare datasets from peer-reviewed studies, prioritizing those with rigorous structural validation (e.g., X-ray data in ) .
  • Dose-range refinement : Test narrower concentration gradients to identify threshold effects missed in broader screens.

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